N-((3-(3-chlorophenyl)-2-oxooxazolidin-5-yl)methyl)-2,5-dimethylbenzenesulfonamide
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Overview
Description
The compound is a complex organic molecule with several functional groups. It contains a chlorophenyl group, an oxazolidinone ring, and a benzenesulfonamide moiety. These functional groups suggest that the compound could have a variety of chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement and connectivity of its atoms. The oxazolidinone ring, chlorophenyl group, and benzenesulfonamide moiety would all contribute to its overall structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For instance, the oxazolidinone ring might be involved in reactions with nucleophiles or bases .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfonamide group and the aromatic rings could affect its solubility, melting point, and other properties .Scientific Research Applications
1. Potential in Anticancer Activity
Research has shown that compounds similar to N-((3-(3-chlorophenyl)-2-oxooxazolidin-5-yl)methyl)-2,5-dimethylbenzenesulfonamide possess significant anticancer potential. For instance, a study by Ş. Küçükgüzel et al. (2013) found that certain celecoxib derivatives exhibited anticancer activity against human tumor cell lines, suggesting that similar compounds could be developed into therapeutic agents for cancer treatment.
2. Antimicrobial Properties
Compounds with a structure similar to the one have been found to possess antimicrobial properties. For example, research by J. Sławiński et al. (2013) discovered that novel 4-chloro-2-mercaptobenzenesulfonamide derivatives exhibited promising activity against various strains of anaerobic Gram-positive bacteria.
3. Antifungal Applications
A study by H. B'Bhatt and S. Sharma (2017) found that compounds containing similar structural motifs showed effectiveness against certain fungal strains, indicating potential use in antifungal treatments.
4. Inhibitory Effects on Enzymes
Some derivatives have shown inhibitory effects on enzymes, which can be crucial for therapeutic applications. For instance, a study by Aziz‐ur‐Rehman et al. (2014) demonstrated that certain derivatives exhibited enzyme inhibition potential against lipoxygenase and chymotrypsin enzymes.
5. Corrosion Inhibition
Research by M. Yadav et al. (2015) found that certain thiazole derivatives, similar in structure, effectively inhibited corrosion in oil-well tubular steel in acidic solutions, suggesting industrial applications for such compounds.
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-[[3-(3-chlorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]-2,5-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O4S/c1-12-6-7-13(2)17(8-12)26(23,24)20-10-16-11-21(18(22)25-16)15-5-3-4-14(19)9-15/h3-9,16,20H,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCORQNOXVYTUID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NCC2CN(C(=O)O2)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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